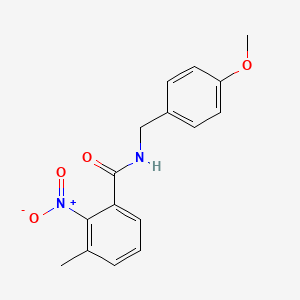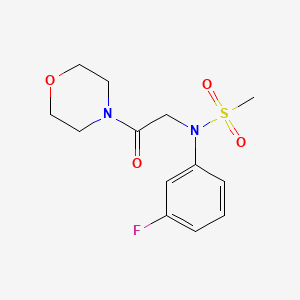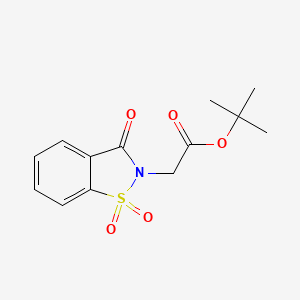
N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to activate the nuclear factor-κB (NF-κB) pathway, which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a key role in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its broad range of biological activities. This makes it a versatile tool for studying various biological processes and disease models. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments. For example, its complex synthesis method and high cost may limit its availability for some researchers. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A. First, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to optimize its synthesis method and improve its availability for researchers. Finally, more studies are needed to assess its safety and potential side effects in humans.
Synthesis Methods
The synthesis of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is a complex process that involves several steps. The starting materials for the synthesis are 2,5-dimethylphenylamine, 4-methylphenylamine, and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final product, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A.
Scientific Research Applications
N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-9-16(10-7-13)20(24(4,22)23)12-18(21)19-17-11-14(2)5-8-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRDNQVTFQYDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-Dimethyl-phenyl)-2-(methanesulfonyl-p-tolyl-amino)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)


![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)




